1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Description
Properties
CAS No. |
182869-04-1 |
|---|---|
Molecular Formula |
C19H25FN4O3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-tert-butyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H25FN4O3/c1-19(2,3)24-10-13(18(26)27)15(25)12-7-14(20)17(22-16(12)24)23-6-5-11(9-23)8-21-4/h7,10-11,21H,5-6,8-9H2,1-4H3,(H,26,27) |
InChI Key |
QWWHEXFNWMKGIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)CNC)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,8-Naphthyridine Core
- Starting from substituted anthranilic acid derivatives or related fluorinated benzoic acid precursors, the core is constructed via cyclization reactions.
- For example, tetrafluoroanthranilic acid derivatives are reacted with acetic anhydride and acetic acid to form acetylated intermediates.
- These intermediates are converted to acid chlorides using oxalyl chloride in dichloromethane with catalytic N,N-dimethylformamide.
- Subsequent reaction with malonic half acid esters and n-butyl lithium leads to ketoester intermediates.
- Ring closure is achieved by treatment with potassium tert-butoxide in tert-butanol, forming the 1,4-dihydro-4-oxoquinoline or naphthyridine ring system.
Introduction of the N-1 tert-Butyl Group
- The N-1 substitution with a tert-butyl group is typically introduced by using tert-butyl amine or tert-butyl-protected intermediates during the amination step.
- The tert-butyl group can be introduced by nucleophilic substitution on a suitable precursor or by using tert-butyl-protected amines in the cyclization step.
Functionalization at Position 7 with Pyrrolidinyl Side Chain
- The 7-position is functionalized by nucleophilic substitution with a pyrrolidine derivative.
- The pyrrolidinyl moiety bearing a methylaminomethyl substituent is prepared separately, often starting from methyl 5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate.
- This intermediate is converted to the corresponding amide, then reduced to the diamine using lithium aluminum hydride.
- The methylaminomethyl side chain is introduced by reductive amination or alkylation methods.
Hydrolysis to Carboxylic Acid
- The ester group at position 3 is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- Typical conditions include refluxing with aqueous hydrochloric acid or sodium hydroxide, followed by acidification to precipitate the acid.
Detailed Reaction Sequence Example
| Step | Reaction | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Acetylation of tetrafluoroanthranilic acid | Acetic anhydride, acetic acid, reflux | 2-Acetylamino-3,4,5,6-tetrafluorobenzoic acid |
| 2 | Conversion to acid chloride | Oxalyl chloride, dichloromethane, DMF catalyst | 2-Acetylamino-3,4,5,6-tetrafluorobenzoyl chloride |
| 3 | Reaction with malonic half ester | n-Butyl lithium, malonic half acid ester | Ketoester intermediate |
| 4 | Cyclization | Potassium tert-butoxide, tert-butanol, 50-60°C | 1,4-Dihydro-4-oxoquinoline ester |
| 5 | Amination at N-1 | tert-Butyl amine or tert-butyl-protected amine | N-1 tert-butyl substituted quinoline |
| 6 | Substitution at C-7 | Pyrrolidinyl derivative with methylaminomethyl side chain | 7-Substituted quinoline derivative |
| 7 | Ester hydrolysis | 4N HCl or NaOH, reflux | Target carboxylic acid compound |
Research Findings and Optimization Notes
- The use of potassium tert-butoxide in tert-butanol is critical for efficient ring closure and cyclization, providing good yields of the dihydroquinoline intermediate.
- The methylaminomethyl substitution on the pyrrolidine ring enhances biological activity and is introduced via reductive amination of the corresponding aldehyde with methylamine or methylamino derivatives.
- Hydrolysis conditions must be carefully controlled to avoid degradation of the fluoro and oxo substituents.
- Purification typically involves filtration of precipitated acid, washing with organic solvents, and drying under vacuum to obtain high purity product.
- Variations in the amine substituent at position 7 allow for tuning of pharmacokinetic and antibacterial properties, as demonstrated in related naphthyridine derivatives.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | Fluorinated anthranilic acid derivatives | Commercially available or synthesized |
| Cyclization reagent | Potassium tert-butoxide in tert-butanol | Key for ring closure |
| N-1 substitution | tert-Butyl amine or protected amine | Introduces tert-butyl group |
| C-7 substitution | Pyrrolidinyl derivative with methylaminomethyl | Prepared via amide reduction and alkylation |
| Ester hydrolysis | Acidic (HCl) or basic (NaOH) reflux | Yields free carboxylic acid |
| Purification | Filtration, washing, vacuum drying | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or halides.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:
1. Antimicrobial Activity
Research indicates that naphthyridine derivatives possess notable antimicrobial properties. The structural features of 1-tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid suggest potential efficacy against bacterial strains. A review highlighted that derivatives of 1,8-naphthyridine have shown effectiveness against various pathogens, indicating that this compound may similarly exhibit antibacterial activity .
2. Anticancer Properties
Naphthyridine derivatives have been studied for their anticancer effects. The structural characteristics of this compound allow it to interact with biological targets involved in cancer progression. Studies have shown that modifications in the naphthyridine scaffold can enhance cytotoxicity against cancer cell lines, suggesting that this compound could be developed into a chemotherapeutic agent .
3. Neuroprotective Effects
The compound's ability to interact with neuronal pathways positions it as a potential candidate for neuroprotective therapies. Research into similar naphthyridine compounds has indicated benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the pyrrolidine moiety may enhance its ability to cross the blood-brain barrier, increasing its effectiveness in neurological applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. Key features influencing its biological activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and potential receptor binding affinity |
| Pyrrolidine Ring | Contributes to neuroactivity and possible interaction with neurotransmitter systems |
| Carboxylic Acid Group | Essential for solubility and interaction with biological targets |
Case Studies
Several studies have evaluated the biological activities of naphthyridine derivatives similar to this compound:
Case Study 1: Antimicrobial Efficacy
A study examined a series of naphthyridine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the C7 position significantly enhanced activity against resistant strains .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of various naphthyridine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Compounds with similar structures to 1-tert-butyl-6-fluoro showed promising results, indicating potential pathways for further development into anticancer agents .
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives may inhibit bacterial DNA gyrase, leading to antibacterial activity.
Comparison with Similar Compounds
Position 1 (N-1 Substituent)
- tert-butyl : Bulkier groups like tert-butyl may reduce antibacterial activity compared to cyclopropyl or ethyl groups due to steric hindrance . However, they could improve metabolic stability or CNS penetration in antitumor applications .
- Ethyl/Cyclopropyl: Smaller substituents like ethyl or cyclopropyl optimize DNA gyrase binding in quinolone antibiotics .
Position 7 (C-7 Substituent)
- Aminopyrrolidine derivatives: Substituents with amino groups (e.g., 3-aminopyrrolidine) enhance antibacterial activity by improving target affinity and solubility . The methylamino group in the target compound may further modulate these properties.
- Piperazinyl groups: Found in enoxacin, these improve Gram-negative activity but may reduce efficacy against Gram-positive strains .
Position 6 (C-6 Substituent)
The 6-fluoro group is conserved across most analogs (e.g., ) and is critical for stabilizing enzyme–drug interactions via hydrogen bonding.
Antibacterial Activity
- BMY 43748 (1-cyclopropyl, 7-(3S)-aminopyrrolidine): Demonstrated superior in vivo efficacy against S. aureus and E. coli compared to enoxacin .
- Enoxacin (1-ethyl, 7-piperazinyl): Effective against urinary tract infections but less potent against Pseudomonas aeruginosa .
Antitumor Activity
- AG-7352 (7-trans-3-methoxy-4-methylaminopyrrolidine): Exhibited cytotoxic activity 10-fold higher than etoposide in human tumor cell lines, attributed to the pyrrolidine substituent’s stereochemistry and solubility .
Key Research Findings
- Steric Effects : The 1-tert-butyl group in the target compound may reduce antibacterial activity compared to 1-cyclopropyl analogs but could enhance antitumor properties by improving pharmacokinetics .
- Amino Group Positioning: 3-[(Methylamino)methyl]pyrrolidine in the target compound likely balances lipophilicity and solubility, a critical factor in oral bioavailability .
- Synthetic Optimization : Hydrolysis and substitution steps () are critical for maintaining yield and purity in naphthyridine synthesis.
Biological Activity
1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C18H23FN4O3
- Molecular Weight : 362.4 g/mol
- CAS Number : 116162-95-9
The biological activity of this compound can be attributed to its structural characteristics, particularly the naphthyridine core and the presence of the pyrrolidine ring. These features contribute to various pharmacological effects, including:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of naphthyridine can outperform traditional antibiotics like ciprofloxacin against strains such as Pseudomonas aeruginosa .
- Anticancer Activity : Research indicates that naphthyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's ability to interact with DNA and inhibit topoisomerases is crucial for its anticancer effects .
Biological Activities
The compound has been associated with several biological activities:
- Antimicrobial : Effective against a range of bacteria and fungi.
- Antiviral : Shows potential in inhibiting viral replication.
- Analgesic and Anti-inflammatory : Exhibits pain-relieving properties and reduces inflammation.
- Anticancer : Induces cytotoxicity in cancer cells and inhibits tumor growth.
- Neurological Effects : Potential for treating neurological disorders like depression and Alzheimer's disease .
Table 1: Summary of Biological Activities
Case Studies
-
Antibacterial Efficacy :
A study demonstrated that a derivative with a similar structure showed an ED50 value of 21.27 mg/kg against Pseudomonas aeruginosa, indicating strong antibacterial activity compared to standard treatments . -
Cancer Cell Studies :
In vitro studies revealed that the compound inhibited the growth of various cancer cell lines with IC50 values significantly lower than those of conventional chemotherapeutics, suggesting its potential as an anticancer agent . -
Neuropharmacological Effects :
Research has indicated that naphthyridine derivatives may modulate neurotransmitter levels, providing a basis for their use in treating mood disorders .
Q & A
Basic: What are the key synthetic strategies for preparing 1,8-naphthyridine-3-carboxylic acid derivatives, and how can they be adapted for this compound?
The core scaffold of 1,8-naphthyridine-3-carboxylic acid derivatives is typically synthesized via the Gould–Jacobs reaction , involving condensation of 2-aminopyridine with ethoxymethylene malonate, followed by cyclization under reflux conditions . For the target compound, specific modifications include:
- N-Alkylation : Introducing the tert-butyl group at the N1 position using alkyl chlorides (e.g., tert-butyl chloride) in anhydrous DMF with sodium hydride as a base .
- Pyrrolidine substitution : The 3-[(methylamino)methyl]pyrrolidine moiety can be introduced via coupling reactions. For example, coupling the carboxylic acid intermediate with pre-functionalized pyrrolidine derivatives in a sealed tube with dry DMF at elevated temperatures (24–48 hours) .
- Fluorination : Fluorine at the C6 position is likely introduced via halogen exchange or direct electrophilic substitution during intermediate stages .
Methodological Note : Optimize reaction conditions (temperature, solvent, catalyst) using computational reaction path searches (e.g., quantum chemical calculations) to minimize side products, as demonstrated in ICReDD’s approach to reaction design .
Advanced: How can conflicting spectroscopic data (e.g., NMR, MS) for structurally similar derivatives be resolved to confirm the identity of this compound?
Discrepancies in spectroscopic data often arise from solvent effects , tautomerism , or dynamic rotational barriers . For this compound:
- 1H NMR : Compare aromatic proton signals (δ 8.02–9.11 ppm for naphthyridine protons) with literature values for analogous compounds . The tert-butyl group typically shows a singlet at ~1.4 ppm, while pyrrolidine protons appear as multiplet signals between 1.8–3.5 ppm .
- Mass Spectrometry : The molecular ion peak should align with the molecular formula (C₂₂H₂₈FN₅O₃; exact mass ~429.2 g/mol). Fragmentation patterns should reflect cleavage at the ester/carboxylic acid and pyrrolidine linkages .
- Resolution Strategy : Use heteronuclear correlation experiments (e.g., HSQC, HMBC) to confirm connectivity and dynamic NMR studies to assess conformational flexibility .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural similarity to known bioactive naphthyridines?
The compound’s 1,8-naphthyridine core is associated with enzyme inhibition (e.g., kinases, topoisomerases) and antimicrobial activity . Key assays include:
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., bacterial DNA gyrase) using fluorescence polarization or ATPase activity assays .
- Cellular Uptake : Assess permeability via Caco-2 cell monolayers, critical for bioavailability predictions .
- Cytotoxicity : Use MTT assays in mammalian cell lines to differentiate target-specific activity from general toxicity .
Advanced: How can contradictory results in structure-activity relationship (SAR) studies for this compound class be systematically analyzed?
Contradictions in SAR often stem from substituent electronic effects or conformational flexibility . For this compound:
- Pyrrolidine Substitution : The 3-[(methylamino)methyl] group may enhance solubility but reduce target affinity due to steric hindrance. Compare with analogues lacking the methylamino group .
- Fluorine Position : Fluorine at C6 vs. C7 alters electron-withdrawing effects and hydrogen-bonding potential. Use quantum mechanical calculations (e.g., DFT) to map electronic profiles .
- Data Normalization : Apply multivariate analysis (e.g., PCA) to decouple steric, electronic, and solubility contributions .
Basic: What analytical techniques are critical for characterizing the purity and stability of this compound under storage conditions?
- HPLC-PDA : Use reverse-phase chromatography with a C18 column (methanol/water + 0.1% TFA) to assess purity (>95%) and detect degradation products .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature to optimize storage conditions (e.g., desiccated, −20°C) .
- Stability Studies : Monitor hydrolytic stability of the tert-butyl ester and carboxylic acid groups in buffered solutions (pH 1–10) over 72 hours .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- ADMET Predictions : Use tools like SwissADME to predict logP (target <3), blood-brain barrier penetration, and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding to serum albumin to estimate plasma protein binding .
- Solubility Enhancement : Modify the pyrrolidine moiety with polar groups (e.g., hydroxyl) while maintaining target affinity, guided by free-energy perturbation calculations .
Basic: What are the common synthetic byproducts of this compound, and how can they be mitigated?
- Ester Hydrolysis Byproducts : Partial hydrolysis of the tert-butyl ester during coupling steps can yield free carboxylic acid derivatives. Mitigate by using anhydrous solvents and controlled reaction times .
- Pyrrolidine Racemization : Chiral centers in the pyrrolidine ring may racemize under basic conditions. Use chiral HPLC to monitor enantiomeric excess .
- Purification : Employ column chromatography (methanol:chloroform, 10:40) or preparative HPLC to isolate the target compound .
Advanced: How can reaction engineering principles (e.g., membrane separation, reactor design) improve the scalability of this compound’s synthesis?
- Membrane Technologies : Use nanofiltration to separate low-MW byproducts (e.g., unreacted amines) without thermal degradation .
- Continuous Flow Reactors : Implement microreactors for precise control of exothermic steps (e.g., cyclization), enhancing yield and reproducibility .
- Process Analytical Technology (PAT) : Integrate inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
